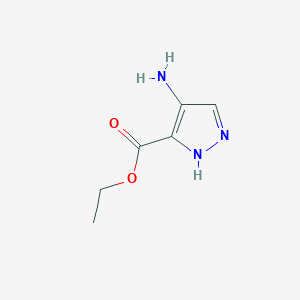
Hydrazinopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinopyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Hydrazinopyrazole derivatives have been explored in the synthesis of new biologically active compounds. Research by Milczarska et al. (2012) involved creating various derivatives, including thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, by reacting amino-pyrazin-2-hydrazide and methylhydrazide with different reagents. This study led to the synthesis of a novel 4-oxopteridine derivative, indicating the utility of this compound in medicinal chemistry (Milczarska et al., 2012).
Development of Antimicrobial Agents
Premkumar and Govindarajan (2005) investigated the antimicrobial properties of new hydrazinium salts derived from pyrazinecarboxylate, pyrazinedicarboxylate, and imidazoledicarboxylate. These salts showed promising antibacterial activities against various bacteria including Escherichia coli and Salmonella typhii, outperforming even standard antibiotics in some cases (Premkumar & Govindarajan, 2005).
Applications in Heterocyclic Chemistry
Gieshoff et al. (2016) presented a sustainable synthetic approach to pyrazolidin-3,5-diones, crucial in heterocyclic chemistry and pharmaceutical applications. They demonstrated an alternative method for creating the N-N bond using dianilides, bypassing the need for toxic N,N'-diaryl hydrazines (Gieshoff, Schollmeyer, & Waldvogel, 2016).
Exploration in Organic Synthesis
Kandile et al. (2010) explored the synthesis of various heterocyclic systems using 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines. Their study revealed the enhancement of biological activity by silver nanoparticles, highlighting the potential of this compound derivatives in creating new organic compounds with increased efficacy (Kandile, Zaky, Mohamed, & Mohamed, 2010).
Insecticidal Activities
Wu et al. (2012) synthesized pyrazole amide derivatives containing hydrazone substructures and evaluated their insecticidal activities. These compounds showed significant control over various insect species, contributing to the development of new insecticides (Wu, Song, Hu, Yue, & Yang, 2012).
Research in Structural Chemistry
Sinkkonen et al. (2002) investigated hydrazino derivatives of pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones, examining structural variations such as ring-chain tautomerism and isomerism. This research adds to the understanding of the structural behavior of this compound derivatives in different chemical environments (Sinkkonen, Ovcharenko, Zelenin, Bezhan, Chakchir, Al-Assar, & Pihlaja, 2002).
Propriétés
IUPAC Name |
1H-pyrazol-5-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-6-3-1-2-5-7-3/h1-2H,4H2,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHGOQJROHLKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)



![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)